molecular formula C18H19NO3S B5855082 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid

2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid

Cat. No. B5855082
M. Wt: 329.4 g/mol
InChI Key: LZBMIDTVNHHAQK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid, also known as CTI, is a synthetic compound with potential therapeutic applications. It belongs to the family of thiophene carboxylic acid derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. It may also have antioxidant properties and could potentially be used to treat oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid in lab experiments is that it is a synthetic compound, which means it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease or neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound and to develop effective treatment strategies.

Synthesis Methods

2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid can be synthesized by reacting cinnamic acid with isobutylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride and potassium thiocyanate to yield the final compound.

Scientific Research Applications

2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

4-(2-methylpropyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12(2)10-14-11-23-17(16(14)18(21)22)19-15(20)9-8-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20)(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMIDTVNHHAQK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=C1C(=O)O)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CSC(=C1C(=O)O)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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